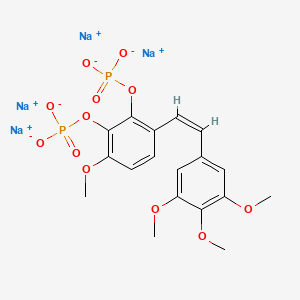

Combretastatin A-1 phosphate tetrasodium

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

tetrasodium;[3-methoxy-2-phosphonatooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O12P2.4Na/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b6-5-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKFVEPAQNCYNJ-YGGCHVFLSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Na4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Combretastatin A-1 Phosphate: A Deep Dive into its Mechanism of Action as a Vascular Disrupting Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P) is a water-soluble prodrug of the natural stilbenoid, Combretastatin A-1 (CA1), which was originally isolated from the bark of the South African bushwillow tree, Combretum caffrum.[1][2][3] As a potent tubulin-binding agent, CA1P has garnered significant interest within the oncology research community for its profound anti-cancer and anti-vascular effects.[1][4] This technical guide provides a comprehensive overview of the core mechanism of action of Combretastatin A-1 phosphate, detailing its molecular interactions, effects on cellular signaling pathways, and its role as a vascular disrupting agent (VDA). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development.

Core Mechanism of Action: Tubulin Binding and Microtubule Disruption

Upon administration, the phosphate group of Combretastatin A-1 phosphate is cleaved by endogenous phosphatases, releasing the active metabolite, Combretastatin A-1 (CA1).[3] The primary molecular target of CA1 is tubulin, the fundamental protein subunit of microtubules.

Data Presentation: In Vitro Efficacy

The cytotoxic and anti-proliferative effects of Combretastatin A-1 and its close analog, Combretastatin A-4 (CA4), have been evaluated across various cancer cell lines. The following table summarizes representative half-maximal inhibitory concentration (IC50) values.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Combretastatin A-1 | P-388 | Murine Leukemia | 0.00099 | [1] |

| Combretastatin A-4 | HCT-116 | Human Colon Carcinoma | 0.0028 | [7] |

| Combretastatin A-4 | HepG-2 | Human Liver Carcinoma | 0.0035 | [7] |

| Combretastatin A-4 | MCF-7 | Human Breast Adenocarcinoma | 0.0042 | [7] |

| Combretastatin A-4 | A549 | Human Lung Carcinoma | 0.0018 | [8] |

| Combretastatin A-4 | HL-7702 | Normal Human Liver | 9.1 | [8] |

Vascular Disruption: A Key Antitumor Strategy

A hallmark of Combretastatin A-1 phosphate's mechanism of action is its potent and selective disruption of the tumor vasculature.[4] Unlike anti-angiogenic agents that primarily inhibit the formation of new blood vessels, VDAs like CA1P target the established, yet often immature and poorly organized, blood vessels within a tumor.[3]

The disruption of the microtubule cytoskeleton in endothelial cells lining the tumor blood vessels is the primary trigger for the anti-vascular effects. This leads to a rapid change in endothelial cell shape, increased vascular permeability, and ultimately, a shutdown of tumor blood flow.[3] This vascular collapse deprives the tumor core of oxygen and essential nutrients, leading to extensive hemorrhagic necrosis.[4]

Quantitative Effects on Tumor Vasculature

| Treatment | Tumor Model | Effect | Time Point | Reference |

| Combretastatin A-1 Phosphate (150 mg/kg) | Murine Colon Adenocarcinoma (MAC 29) | Vascular shutdown | 4 hours | [4] |

| Combretastatin A-1 Phosphate (150 mg/kg) | Murine Colon Adenocarcinoma (MAC 29) | ~94% tumor necrosis | 24 hours | [4] |

| Combretastatin A-4 Phosphate (30 mg/kg) | Rat P22 Carcinosarcoma | 64% reduction in Ktrans (transfer constant) | 6 hours | |

| Combretastatin A-4 Phosphate (≥52 mg/m²) | Human Tumors (Phase I) | 37% reduction in Ktrans | 4 hours |

Signaling Pathways Modulated by Combretastatin A-1 Phosphate

The cellular consequences of microtubule disruption by Combretastatin A-1 extend beyond simple structural changes, impacting several critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

Wnt/β-catenin Signaling Pathway

Recent studies have implicated the Wnt/β-catenin pathway in the mechanism of action of CA1P. Microtubule depolymerization induced by CA1P leads to the inactivation of Akt, a serine/threonine kinase. This inactivation results in the activation of Glycogen Synthase Kinase 3β (GSK-3β), a key component of the β-catenin destruction complex. Activated GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The downregulation of β-catenin, a crucial transcriptional co-activator, leads to the suppression of Wnt target genes involved in cell proliferation and survival, and ultimately contributes to apoptosis.

VE-cadherin/β-catenin/Akt Signaling Pathway

In endothelial cells, the integrity of cell-cell junctions is crucial for maintaining vascular stability. Vascular endothelial (VE)-cadherin is a key component of these adherens junctions. Combretastatin A-4 phosphate (and by extension, CA1P) has been shown to disrupt the engagement of VE-cadherin.[9] This disruption leads to the inhibition of the VE-cadherin/β-catenin/Akt signaling pathway, which is essential for endothelial cell migration, survival, and capillary tube formation.[9] The breakdown of this pathway contributes significantly to the increased vascular permeability and subsequent vascular collapse observed after treatment.

Cellular Fates: Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by Combretastatin A-1 has profound consequences on cell division. Microtubules are essential components of the mitotic spindle, which is responsible for the proper segregation of chromosomes during mitosis. By inhibiting microtubule polymerization, CA1 prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[5] Prolonged mitotic arrest is a potent trigger for the intrinsic apoptotic pathway.

Quantitative Data on Cell Cycle and Apoptosis (primarily from CA-4 studies)

| Assay | Cell Line | Treatment | Effect | Reference |

| Cell Cycle Analysis | Endothelial Cells | 100 nM CA-4P for 24h | 65% of cells in G2/M phase (vs. 20% in control) | [10] |

| Apoptosis Assay | MCF-7 | 6 nM CA-4E for 24h | 33.03% apoptotic cells (vs. 2.84% in control) | [11] |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Combretastatin A-1

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a stock solution of Combretastatin A-1 in DMSO.

-

On ice, prepare the tubulin solution at the desired concentration in General Tubulin Buffer supplemented with 1 mM GTP.

-

Add the test compound (or vehicle control) to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to the wells to initiate the reaction.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to microtubule polymerization.

-

Analyze the rate and extent of polymerization to determine the inhibitory effect of the compound.

MTT Cell Viability Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

Combretastatin A-1 phosphate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Combretastatin A-1 phosphate for the desired exposure time (e.g., 48 or 72 hours).

-

Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blotting for β-catenin

This technique is used to detect and quantify the levels of β-catenin protein in cell lysates.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against β-catenin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system and quantify the band intensities.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cells from treated and untreated conditions

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

Combretastatin A-1 phosphate exerts its potent anti-cancer effects through a multifaceted mechanism of action that is initiated by its binding to tubulin and the subsequent disruption of microtubule dynamics. This primary action triggers a cascade of events including the shutdown of tumor vasculature through the disruption of endothelial cell integrity and function, and the induction of cell cycle arrest and apoptosis in both tumor and endothelial cells. The modulation of key signaling pathways, such as the Wnt/β-catenin and VE-cadherin/β-catenin/Akt pathways, further contributes to its efficacy. This in-depth understanding of its molecular and cellular mechanisms is crucial for the continued development and optimization of CA1P and other vascular disrupting agents in the clinical setting. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate biology of this promising anti-cancer agent.

References

- 1. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic fate of combretastatin A-1: LC-DAD-MS/MS investigation and biological evaluation of its reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3’-O-substituted carbonic ether moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Combretastatin A-1 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Combretastatin (B1194345) A-1, a natural product isolated from the bark of the South African tree Combretum caffrum, is a potent inhibitor of tubulin polymerization, exhibiting significant cytotoxic and anti-vascular activities. Its poor aqueous solubility, however, has limited its clinical development. This has led to the synthesis of a water-soluble phosphate (B84403) prodrug, combretastatin A-1 phosphate (CA1P), which has shown promise in preclinical and clinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of combretastatin A-1 and its phosphate prodrug, with a focus on the core experimental methodologies and quantitative data.

Discovery and Biological Activity

Isolation from Combretum caffrum

The journey of combretastatin A-1 began with the bioassay-guided fractionation of extracts from Combretum caffrum. Pettit and colleagues, in their pioneering work, identified combretastatin A-1 as a principal antineoplastic constituent of this plant.[1][2][3] The isolation process involved solvent extraction of the plant material, followed by a series of chromatographic separations to yield the pure compound. The structure of combretastatin A-1, a cis-stilbene (B147466), was unequivocally established through spectral analysis and confirmed by X-ray crystallography.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

Combretastatin A-1 exerts its potent cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. It binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[4][5] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6]

Biological Activity Data

The cytotoxic and tubulin-inhibiting activities of combretastatin A-1 have been quantified in various studies. The following tables summarize key quantitative data.

| Compound | Cell Line | IC50 (µM) | Reference |

| Combretastatin A-1 | Murine P-388 lymphocytic leukemia | 0.003 (ED50) | [1] |

| Combretastatin A-1 | Various human cancer cell lines | Sub-nanomolar to >50 µM (ED50) | [5] |

| Combretastatin A-4 | HeLa | 0.003 - 14.830 | [7] |

| Combretastatin A-4 | Murine B-16 melanoma | 0.0007 | [8] |

| Combretastatin A-4 | Murine P-388 leukemia | 0.0007 | [8] |

Table 1: In Vitro Cytotoxicity of Combretastatins.

| Compound | Assay | IC50 (µM) | Reference |

| Combretastatin A-1 | Tubulin Polymerization Inhibition | Potent inhibitor | [1] |

| Combretastatin A-4 | Tubulin Polymerization Inhibition | ~1-2 | [3] |

Table 2: Tubulin Polymerization Inhibition.

Synthesis of Combretastatin A-1 and its Phosphate Prodrug

The structural simplicity of combretastatin A-1 has made it an attractive target for total synthesis. The development of a water-soluble prodrug, combretastatin A-1 phosphate, has been crucial for its clinical evaluation.

Total Synthesis of Combretastatin A-1

A key step in the synthesis of combretastatin A-1 is the Wittig reaction, which allows for the formation of the cis-stilbene double bond with high stereoselectivity.[1][9]

Synthesis of Combretastatin A-1 Phosphate (CA1P)

To overcome the poor water solubility of combretastatin A-1, a phosphate prodrug was synthesized. This involves the phosphorylation of the phenolic hydroxyl group.[2][10]

Experimental Protocols

Synthesis of Combretastatin A-1 (Illustrative Protocol)

This protocol is based on the Wittig reaction approach described in the literature.[1]

Materials:

-

3,4,5-Trimethoxybenzylphosphonium bromide

-

3-Hydroxy-4-methoxybenzaldehyde

-

n-Butyllithium in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Standard workup and purification reagents

Procedure:

-

To a stirred suspension of 3,4,5-trimethoxybenzylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the resulting ylide solution at 0 °C for 30 minutes.

-

Add a solution of 3-hydroxy-4-methoxybenzaldehyde in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford combretastatin A-1. A favorable 9:1 ratio of the cis:trans isomers has been reported.[1]

Synthesis of Combretastatin A-1 Phosphate (Illustrative Protocol)

This protocol outlines a general procedure for the phosphorylation of combretastatin A-1.[2]

Materials:

-

Combretastatin A-1

-

Dibenzylchlorophosphite

-

Pyridine, anhydrous

-

Trimethyliodosilane

-

Sodium methoxide (B1231860) in methanol (B129727)

-

Appropriate solvents for reaction and purification

Procedure:

-

Dissolve combretastatin A-1 in anhydrous pyridine.

-

Add dibenzylchlorophosphite in situ to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent and add trimethyliodosilane to cleave the benzyl (B1604629) ester protecting groups.

-

Stir the reaction mixture at room temperature until deprotection is complete.

-

Remove the solvent and treat the resulting phosphoric acid intermediate with sodium methoxide in methanol to form the sodium phosphate salt.

-

Purify the final product by recrystallization or chromatography.

Tubulin Polymerization Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[11]

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

Guanosine 5'-triphosphate (GTP)

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (Combretastatin A-1)

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare a solution of purified tubulin in the assay buffer.

-

Add the test compound (combretastatin A-1) at various concentrations to the tubulin solution in a 96-well plate.

-

Initiate polymerization by adding GTP and a polymerization enhancer (e.g., glycerol).

-

Add the fluorescent reporter (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.

-

Monitor the increase in fluorescence over time at 37 °C using a microplate reader.

-

Calculate the percentage inhibition of tubulin polymerization at each compound concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

Cell Viability (MTT) Assay (General Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (Combretastatin A-1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 20% sodium dodecyl sulfate and 50% N,N-dimethylformamide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (combretastatin A-1) and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 595 nm) using a microplate reader.

-

Calculate the percentage of cell viability at each compound concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Conclusion

Combretastatin A-1 and its phosphate prodrug represent a significant class of tubulin-targeting agents with potent anti-cancer properties. The discovery of combretastatin A-1 from Combretum caffrum and the subsequent development of a synthetic route and a water-soluble prodrug have paved the way for its clinical investigation. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and cancer drug development. Further research into the downstream signaling pathways and the development of next-generation combretastatin analogs continue to be active areas of investigation.

References

- 1. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antineoplastic agents 429. Syntheses of the combretastatin A-1 and combretastatin B-1 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogues of Combretastatin A-1 Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combretastatin (B1194345) A-1 (CA-1), a natural product isolated from the African bushwillow tree Combretum caffrum, is a potent anti-cancer agent that functions as a tubulin polymerization inhibitor and a vascular disrupting agent (VDA). Its phosphate (B84403) prodrug, combretastatin A-1 phosphate (CA-1P), exhibits improved aqueous solubility, making it a more viable candidate for clinical development. This technical guide provides an in-depth overview of the structural analogues of CA-1P, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate.

Core Mechanism of Action

CA-1P is dephosphorylated in vivo to the active CA-1, which binds to the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis of cancer cells. Furthermore, CA-1 and its analogues exhibit potent vascular-disrupting activity by selectively targeting the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of various structural analogues of combretastatin A-1 phosphate.

Table 1: In Vitro Cytotoxicity (IC50) of Combretastatin A-1 Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

| Combretastatin A-1 | MCF-7 (Breast) | 0.053 | [1] |

| NCI/ADR (Ovarian) | 0.118 | [1] | |

| ID8 (Ovarian) | 0.065 | [1] | |

| Fluoro-analogue (Z-2) | MCF-7 (Breast) | 0.082 | [1] |

| NCI/ADR (Ovarian) | 0.095 | [1] | |

| ID8 (Ovarian) | 0.071 | [1] | |

| Fluoro-analogue (Z-3) | MCF-7 (Breast) | 0.075 | [1] |

| NCI/ADR (Ovarian) | 0.088 | [1] | |

| ID8 (Ovarian) | 0.069 | [1] | |

| LASSBio-1920 | HCT-116 (Colon) | 0.06 | [2] |

| PC-9 (Lung) | 0.07 | [2] | |

| CA-4 analogue (6a) | HepG2 (Liver) | 0.62 | [3] |

| HL-60 (Leukemia) | ~1.90 | [3] |

Table 2: In Vivo Anti-Tumor Activity of Combretastatin A-1 Phosphate

| Compound | Tumor Model | Dosage | Effect | Reference |

| Combretastatin A-1 Phosphate | Murine Colon Adenocarcinoma (MAC29) | 50 mg/kg | Significant tumor growth delay | [4] |

| Combretastatin A-1 Phosphate | Murine Colon Adenocarcinoma (MAC29) | 100 mg/kg | Potentiation of cisplatin (B142131) anti-tumor effect | [5] |

| Combretastatin A-1 Phosphate | Vascularized Murine Colon Adenocarcinoma (MAC 29) | 150 mg/kg | Strong decrease in vascular volume after 2h | [3] |

Key Signaling Pathways

The anti-cancer effects of combretastatin A-1 analogues are mediated through the modulation of several key signaling pathways.

Wnt/β-catenin Signaling Pathway

Combretastatin A-1 phosphate has been shown to inhibit the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.

References

- 1. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Profile Evaluation of Novel Combretastatin Derivative, LASSBio-1920, as a Promising Colorectal Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combretastatin A-1 phosphate potentiates the antitumour activity of cisplatin in a murine adenocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical In Vitro Studies of Combretastatin A-1 Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combretastatin (B1194345) A-1 Phosphate (B84403) (CA1P) is a water-soluble prodrug of the natural stilbenoid, Combretastatin A-1.[1] Originally isolated from the bark of the South African bush willow, Combretum caffrum, the combretastatins represent a class of potent anti-cancer compounds.[2] CA1P is classified as a vascular-disrupting agent (VDA), a therapeutic class that targets the established tumor vasculature, leading to a rapid shutdown of blood flow within the tumor and subsequent necrosis.[1][3] Its structural analogue, Combretastatin A-4 Phosphate (CA4P), is the most extensively studied compound in this family, with CA1P emerging as a promising analogue with potentially greater potency.[1] This document provides a comprehensive technical overview of the preclinical in vitro studies of CA1P, detailing its mechanism of action, effects on cellular processes, and the experimental protocols used for its evaluation.

Mechanism of Action: Tubulin Destabilization

The primary mechanism of action for Combretastatin A-1 Phosphate involves the disruption of microtubule dynamics.[3] As a prodrug, CA1P is inactive upon administration. It is rapidly dephosphorylated in vivo by endogenous phosphatases to its active metabolite, Combretastatin A-1 (CA1).[3]

CA1 exerts its potent antimitotic effects by binding to the colchicine-binding site on β-tubulin.[3] This binding event inhibits the polymerization of tubulin dimers into microtubules.[2] The disruption of microtubule assembly leads to a cascade of downstream cellular events, primarily affecting rapidly proliferating cells such as endothelial cells in the tumor neovasculature and cancer cells themselves.[2][4] This leads to mitotic arrest and the induction of apoptosis (programmed cell death).[3] The in vitro degradation of the tubulin cytoskeleton has been observed in human umbilical vein endothelial cells (HUVECs) upon exposure to combretastatins.[2]

Key Signaling Pathways Modulated by CA1P

The disruption of the microtubule network by CA1P initiates signaling cascades that culminate in cell death and vascular collapse. In vitro studies using murine macrophage RAW 264.7 cells have shown that CA1P can down-regulate proteins associated with key survival pathways.[2] These include:

-

p-AKT Pathway: A central pathway for cell survival, proliferation, and growth. Down-regulation of phosphorylated AKT (p-AKT) promotes apoptosis.

-

Wnt/β-catenin Pathway: Crucial for cell fate determination and proliferation. CA1P treatment has been shown to decrease levels of β-catenin and GSK-3βSer9, key components of this pathway.[2]

-

Mcl-1: An anti-apoptotic protein. Reduction in Mcl-1 levels sensitizes cells to apoptotic stimuli.

For the related compound CA4P, studies have also highlighted the inhibition of the VE-cadherin/β-catenin/Akt signaling pathway, which is critical for maintaining endothelial cell-cell junctions and vascular integrity.[5] Disruption of this pathway leads to increased vascular permeability and collapse.

In Vitro Efficacy: Cytotoxicity and Cellular Effects

CA1P demonstrates potent antiproliferative and cytotoxic activity against a variety of cancer cell lines and endothelial cells in vitro. Its effects are multifaceted, primarily resulting in cell cycle arrest and the induction of apoptosis.

Cytotoxicity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. While extensive data exists for CA4P and other analogues, specific IC50 values for Combretastatin A-1 Phosphate across a wide range of cell lines were not available in the aggregated search results. However, studies indicate that Combretastatin A-1 is one of the most potent cytotoxic agents among the natural combretastatins, second only to Combretastatin A-4.[2]

Table 1: Representative In Vitro Cytotoxicity of Combretastatin A-1 (CA1) and its Prodrug (CA1P)

(Note: Specific IC50 values for CA1P against a panel of human cancer cell lines were not available in the provided search results. This table serves as a template for such data.)

| Cell Line | Cancer Type | Compound | IC50 (nM) | Exposure Time (h) | Citation |

| HUVEC | Endothelial | CA1P | Data not available | 48 | - |

| MCF-7 | Breast Adenocarcinoma | CA1P | Data not available | 72 | - |

| A549 | Non-small Cell Lung | CA1P | Data not available | 48 | - |

| K562 | Chronic Myelogenous Leukemia | CA1P | Data not available | 72 | - |

| SW620 | Colorectal Adenocarcinoma | CA1 | Data not available | 48 | [6] |

Cell Cycle Arrest

By disrupting microtubule formation, CA1P effectively halts the cell cycle at the G2/M phase. Microtubules are essential for the formation of the mitotic spindle, which is required for the proper segregation of chromosomes during mitosis. In the absence of a functional spindle, cells cannot proceed through mitosis and are arrested in the G2 or M phase. This arrest can be quantitatively measured by flow cytometry.

Induction of Apoptosis

Prolonged G2/M arrest or cellular damage induced by CA1P triggers the intrinsic apoptotic pathway. This programmed cell death is a key component of its anti-cancer activity. Apoptosis can be confirmed and quantified in vitro through methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by observing the cleavage of key apoptotic proteins like PARP and caspases via Western blot.

Standardized Experimental Protocols

The following section details the standard methodologies for key in vitro experiments used to characterize the activity of Combretastatin A-1 Phosphate.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity), which can be measured spectrophotometrically at 340 nm.

Materials:

-

Lyophilized, purified tubulin (>99% pure, bovine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol (as a polymerization enhancer)

-

CA1P stock solution (dissolved in an appropriate vehicle, e.g., DMSO or buffer)

-

Positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization)

-

Vehicle control (e.g., DMSO)

-

Pre-chilled, 96-well microplates

-

Temperature-controlled microplate reader

Protocol:

-

Preparation: Pre-warm the microplate reader to 37°C. Thaw all reagents on ice and keep the tubulin solution on ice at all times.

-

Compound Dilution: Prepare a 10x working stock of CA1P and control compounds by diluting in General Tubulin Buffer. Perform serial dilutions to test a range of concentrations.

-

Tubulin Mix: On ice, prepare the tubulin polymerization mix. For a final concentration of 2-4 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Assay Initiation: Pipette 10 µL of the 10x compound dilutions (or controls) into the wells of a pre-warmed 96-well plate. To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader. Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.

-

Data Analysis: Plot absorbance versus time. An inhibition of polymerization will result in a lower rate of absorbance increase and a lower final plateau compared to the vehicle control.

References

- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vivo Efficacy of Combretastatin A-1 Phosphate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of Combretastatin (B1194345) A-1 Phosphate (B84403) (CA1P), a potent tubulin-binding vascular disrupting agent. CA1P, a water-soluble prodrug of combretastatin A-1, has demonstrated significant anti-tumor effects in various animal models by targeting the tumor vasculature, leading to rapid vascular shutdown and extensive tumor necrosis. This document summarizes key quantitative data, details common experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Efficacy Data

The in vivo anti-tumor activity of Combretastatin A-1 Phosphate (CA1P) has been evaluated in several murine tumor models. The following tables summarize the key quantitative findings from these preclinical studies, highlighting its potency as a vascular disrupting agent, both as a monotherapy and in combination with other anti-cancer agents.

Table 1: Single-Agent Efficacy of Combretastatin A-1 Phosphate (CA1P) in Murine Tumor Models

| Animal Model | Tumor Type | Drug/Dose | Key Efficacy Readout | Results | Citation(s) |

| Mice | MAC29 Colon Adenocarcinoma | CA1P (50 mg/kg) | Tumor Growth Delay | Significant growth delays observed. | [1] |

| Mice | MAC29 Colon Adenocarcinoma | CA1P (Dose not specified) | Tumor Necrosis | Inducement of severe hemorrhagic necrosis, with approximately 94% of the tumor being necrotic within 24 hours of treatment. | [1] |

| SCID Mice | MDA-MB-231 Adenocarcinoma | Oxi4503 (CA1P diphosphate) (3 mg/kg) | Vascular Shutdown (ED50) | ED50 for tumor blood vessel shutdown. | |

| SCID Mice | MDA-MB-231 Adenocarcinoma | Oxi4503 (12.5 mg/kg) | Tumor Growth | Complete repression of tumor growth. | |

| SCID Mice | MDA-MB-231 Adenocarcinoma | Oxi4503 (25 mg/kg) | Tumor Regression | Tumor regression, with some instances of complete regression. | |

| CDF1 Mice | C3H Mammary Carcinoma | CA1P (50 mg/kg, single dose) | Tumor Growth Time | Increased tumor growth time compared to untreated controls. | [2] |

| CDF1 Mice | C3H Mammary Carcinoma | CA1P (50 mg/kg, weekly) | Tumor Growth Time | More significant increase in tumor growth time compared to a single dose. | [2] |

| CDF1 Mice | C3H Mammary Carcinoma | CA1P (50 mg/kg, three times a week) | Tumor Growth Time | Most significant increase in tumor growth time among the tested schedules. | [2] |

Table 2: Combination Therapy Efficacy of Combretastatin A-1 Phosphate (CA1P) in Murine Tumor Models

| Animal Model | Tumor Type | Combination Treatment | Key Efficacy Readout | Results | Citation(s) |

| Mice | MAC29 Colon Adenocarcinoma | CA1P (100 mg/kg) + Cisplatin (B142131) | Anti-tumor Effects | Significant potentiation of the anti-tumor effects of cisplatin. | [3] |

| SCID Mice | Human Ovarian Carcinoma Xenografts | CA1P + Carboplatin (B1684641) and Paclitaxel (B517696) | Anti-tumor Effect | Strong enhancement of the therapeutic effect of carboplatin and paclitaxel. | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of CA1P's in vivo efficacy.

Murine Colon Adenocarcinoma Model (MAC29)

A common model for studying the efficacy of CA1P is the MAC29 transplantable murine colon adenocarcinoma.

Protocol:

-

Animal Model: Inbred mice (e.g., NMRI).

-

Tumor Induction: Subcutaneous implantation of MAC29 tumor fragments or a cell suspension into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³) before the initiation of treatment. Tumor volume is measured regularly using calipers.

-

Drug Administration: CA1P is dissolved in a sterile vehicle (e.g., saline) and administered intraperitoneally (i.p.). Dosing schedules can vary, including single doses or multiple doses over a specified period.

-

Efficacy Assessment:

-

Tumor Growth Delay: Tumor volumes are monitored over time and compared between treated and control groups.

-

Histological Analysis: At specified time points post-treatment, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of necrosis.

-

Vascular Shutdown Analysis: Perfusion studies can be conducted by injecting a fluorescent dye or radioactive tracer to visualize and quantify blood flow within the tumor before and after treatment.

-

Human Ovarian Carcinoma Xenograft Model

This model is utilized to assess the efficacy of CA1P on human-derived tumors.

Protocol:

-

Animal Model: Immunocompromised mice, such as Severe Combined Immunodeficiency (SCID) mice, are used to prevent rejection of the human tumor cells.

-

Tumor Induction: Human ovarian carcinoma cell lines are cultured and then injected subcutaneously into the flanks of the SCID mice.

-

Tumor Growth Monitoring: Similar to the MAC29 model, tumors are allowed to reach a predetermined volume (e.g., 100 mm³) before treatment begins.

-

Drug Administration: CA1P, as well as combination chemotherapeutic agents like carboplatin and paclitaxel, are typically administered intraperitoneally at specified doses and schedules.

-

Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, measured by comparing tumor volumes in treated versus control groups over the course of the study.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Combretastatin A-1 Phosphate

Combretastatin A-1 Phosphate exerts its anti-tumor effects primarily by disrupting the microtubule dynamics in endothelial cells, leading to a cascade of events that culminates in vascular collapse and tumor cell death. A key downstream consequence of this is the inhibition of the Wnt/β-catenin signaling pathway.

Caption: CA1P signaling cascade leading to vascular disruption and tumor cell apoptosis.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a vascular disrupting agent like CA1P.

Caption: Standard workflow for preclinical evaluation of CA1P efficacy.

References

- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Combretastatin A-1 phosphate potentiates the antitumour activity of cisplatin in a murine adenocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combretastatin A-1 phosphate potentiates the antitumor activity of carboplatin and paclitaxel in a severe combined immunodeficiency disease (SCID) mouse model of human ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Combretastatin A-1 Phosphate: A Technical Guide to a Potent Vascular Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P) is a water-soluble prodrug of the natural stilbenoid, combretastatin A-1, originally isolated from the bark of the African bush willow, Combretum caffrum. As a potent microtubule-targeting agent, CA1P functions as a vascular disrupting agent (VDA), exhibiting significant antitumor activity by selectively targeting the established tumor vasculature. This technical guide provides an in-depth overview of CA1P, including its mechanism of action, key signaling pathways, quantitative preclinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action: Targeting the Tumor Vasculature

CA1P is dephosphorylated in vivo to its active metabolite, combretastatin A-1 (CA1). CA1 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[1][2] This disruption of the microtubule cytoskeleton in endothelial cells, the primary cellular target of CA1P, triggers a cascade of events leading to the collapse of the tumor's blood supply.

The key events in the mechanism of action of CA1P are:

-

Microtubule Depolymerization in Endothelial Cells: Disruption of the microtubule network leads to profound changes in endothelial cell shape and function.

-

Endothelial Cell Mitotic Arrest and Apoptosis: CA1P induces cell cycle arrest in the G2/M phase and subsequently triggers programmed cell death in proliferating endothelial cells.[3][4]

-

Disruption of Endothelial Cell Junctions: The integrity of the tumor vasculature is compromised, leading to increased vascular permeability.

-

Vascular Shutdown and Tumor Necrosis: The culmination of these effects is a rapid and selective shutdown of blood flow within the tumor, leading to extensive hemorrhagic necrosis of the tumor tissue.[5] Studies have shown that tumor vascular shutdown can occur within hours of CA1P administration.[5]

Signaling Pathways Modulated by Combretastatin A-1 Phosphate

The vascular disrupting effects of CA1P are mediated through the modulation of several key intracellular signaling pathways. A significant pathway impacted by CA1P is the Wnt/β-catenin signaling cascade.

Inhibition of the Wnt/β-catenin Signaling Pathway

CA1P-induced microtubule depolymerization leads to the inactivation of the serine/threonine kinase AKT.[1] This inactivation results in the activation of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the Wnt/β-catenin pathway. Activated GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[6] The resulting decrease in nuclear β-catenin levels leads to the downregulation of its target genes, which are involved in cell proliferation and survival.[1]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of combretastatin A-1 (CA1), the active metabolite of CA1P, and its analogue, combretastatin A-4 (CA4).

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cell Type | Compound | IC50 (nM) | Reference |

| H460 | Human Non-Small Cell Lung Cancer | CA-4 | 7.3 | [1] |

| A549 | Human Non-Small Cell Lung Cancer | CA-4 Analogue (XN0502) | 1800 | [7] |

| MCF-7 | Human Breast Cancer | CA-4 Analogue | 7 | [8] |

| HT-29 | Human Colon Cancer | CA-4 | >1000 | |

| Colon-26 | Murine Colon Adenocarcinoma | CA-4 Analogue | 8.4 | [8] |

| HUVEC | Human Umbilical Vein Endothelial Cell | CA-4P | ~1-10 (effective dose) | [9] |

Table 2: In Vivo Vascular Disruption and Antitumor Efficacy

| Parameter | Tumor Model | Compound | Dose | Effect | Reference |

| Tumor Blood Flow Reduction | P22 Rat Carcinosarcoma | CA-4P | 100 mg/kg | ~100-fold reduction at 6 hours | [10] |

| Tumor Blood Flow Reduction | C3H Mammary Carcinoma | CA-4P | 100 mg/kg | ~65% reduction at 60 minutes | [11][12] |

| Tumor Necrosis | MAC29 Murine Colon Adenocarcinoma | CA1P | 50 mg/kg | ~94% necrosis at 24 hours | [5] |

| Apoptosis Induction (MCF-7 cells) | In Vitro | CA-4E (analogue) | 6 nM | 33.03% apoptotic cells at 24 hours | [13] |

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This assay is a crucial in vitro method to evaluate the anti-angiogenic potential of compounds like CA1P.

Objective: To assess the ability of CA1P to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Matrix (e.g., Matrigel®)

-

Combretastatin A-1 Phosphate (CA1P)

-

96-well plates

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate with 50-100 µL of the matrix per well. Incubate at 37°C for 30-60 minutes to allow for solidification.[14][15]

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.

-

Treatment: Add CA1P at various concentrations to the cell suspension.

-

Plating: Gently add 100 µL of the cell suspension (containing CA1P) onto the solidified matrix in each well.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[10]

-

Visualization and Analysis: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.[14][15]

In Vivo Murine Tumor Model for Evaluating Vascular Disruption

Objective: To assess the in vivo efficacy of CA1P as a vascular disrupting agent in a preclinical tumor model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells (e.g., human colon cancer cell line HT29)

-

Combretastatin A-1 Phosphate (CA1P)

-

Calipers for tumor measurement

-

Equipment for measuring tumor blood flow (e.g., Laser Doppler Flowmetry or Dynamic Contrast-Enhanced MRI)

-

Histology equipment

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.

-

Treatment: Once tumors reach the desired size, administer CA1P to the mice via an appropriate route (e.g., intraperitoneal injection). Include a control group receiving a vehicle.

-

Assessment of Vascular Disruption:

-

Tumor Blood Flow: At various time points after treatment, measure tumor blood flow using a non-invasive technique like Laser Doppler Flowmetry or Dynamic Contrast-Enhanced MRI.[12][16]

-

Histological Analysis: At the end of the experiment, excise the tumors, fix them in formalin, and embed in paraffin. Prepare tissue sections and perform Hematoxylin and Eosin (H&E) staining to assess the extent of necrosis. Immunohistochemical staining for endothelial markers (e.g., CD31) can be used to visualize and quantify blood vessels.

-

-

Antitumor Efficacy: Continue to monitor tumor growth in treated and control groups over time to determine the effect of CA1P on tumor growth delay.

Conclusion

Combretastatin A-1 phosphate is a promising vascular disrupting agent with a well-defined mechanism of action targeting the tumor vasculature. Its ability to induce rapid and extensive tumor necrosis makes it a compelling candidate for cancer therapy, particularly in combination with other treatment modalities. This technical guide provides a comprehensive resource for researchers and drug development professionals working with CA1P, offering key data and detailed protocols to facilitate further investigation into its therapeutic potential.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Quantitative Evaluation of Combretastatin A4 Phosphate Early Efficacy in a Tumor Model with Dynamic Contrast-Enhanced Ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Butyrate-Resistant Colorectal Cancer Cell Lines and the Cytotoxicity of Anticancer Drugs against These Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. imrpress.com [imrpress.com]

- 6. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microtubule-targeting agents impair kinesin-2-dependent nuclear transport of β-catenin: Evidence of inhibition of Wnt/β-catenin signaling as an important antitumor mechanism of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - RU [thermofisher.com]

- 12. Early Effects of Combretastatin-A4 Disodium Phosphate on Tumor Perfusion and Interstitial Fluid Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medicaljournalssweden.se [medicaljournalssweden.se]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. Early effects of combretastatin-A4 disodium phosphate on tumor perfusion and interstitial fluid pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tubulin Polymerization Inhibition by Combretastatin A-1 Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P), a potent microtubule-destabilizing agent. It details its mechanism of action, cellular and physiological effects, and key experimental protocols for its evaluation. CA1P is a water-soluble prodrug of the natural product Combretastatin A-1 (CA1), which demonstrates significant potential as both a direct cytotoxic agent and a vascular-disrupting agent (VDA) in oncology.

Core Mechanism of Action: Tubulin Binding and Destabilization

Combretastatin A-1 phosphate is inactive in its phosphorylated form.[1] Following systemic administration, it is rapidly hydrolyzed by endogenous, non-specific phosphatases to its active metabolite, Combretastatin A-1 (CA1).[2] The primary molecular target of CA1 is the tubulin heterodimer, the fundamental building block of microtubules.

CA1 binds with high affinity to the colchicine-binding site on the β-tubulin subunit.[3][4] This binding event physically obstructs the tubulin dimer from incorporating into the growing plus-end of a microtubule, thereby potently inhibiting the process of polymerization.[5][6] Furthermore, the binding of CA1 to soluble tubulin dimers shifts the equilibrium away from the polymerized state, leading to the active depolymerization and disassembly of existing microtubules.[3][5] This disruption of microtubule dynamics is the foundational event that triggers the downstream anti-cancer effects of the compound.

Quantitative Analysis of Biological Activity

The potency of CA1P is quantified through various in vitro and in vivo assays. It has demonstrated superior efficacy in certain preclinical models compared to its more extensively studied analogue, Combretastatin A-4 phosphate (CA4P).[7]

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (µM) | Target | Comments |

| Combretastatin A-1 | ~1-2 | Bovine Brain Tubulin | Potent inhibitor of tubulin assembly. |

| Combretastatin A-4 | 0.4 - 2.7 | Bovine Brain Tubulin | Highly potent inhibitor, often used as a benchmark.[1] |

| Colchicine | ~2-3 | Bovine Brain Tubulin | Classic tubulin inhibitor binding at the same site. |

| Note: Specific IC50 values can vary based on assay conditions (e.g., tubulin concentration, temperature). Data is representative of typical findings. |

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | GI50 / IC50 (nM) |

| Combretastatin A-1 | HepG2 | Hepatocellular Carcinoma | ~10-20 nM |

| Combretastatin A-1 | Various | NCI-60 Panel | Potent activity, often in the low nanomolar range. |

| Combretastatin A-4 | Various | NCI-60 Panel | Generally exhibits potent cytotoxicity in the low nanomolar range.[6] |

| Note: Cytotoxicity values are highly dependent on the specific cell line and the duration of drug exposure. |

Table 3: Comparative In Vivo Efficacy in Murine Models

| Compound | Tumor Model | Key Finding | Reference |

| CA1P | MAC29 Colon Adenocarcinoma | More effective at producing tumor growth delays than CA4P. Significant delays at 50 mg/kg. | [7] |

| CA4P | MAC29 Colon Adenocarcinoma | No measurable growth delay until a dose of 150 mg/kg was administered. | [7] |

| CA1P | MAC29 Colon Adenocarcinoma | Caused severe hemorrhagic necrosis; ~94% of the tumor was necrotic within 24 hours. | [7] |

Cellular and Physiological Consequences

The inhibition of tubulin polymerization by CA1 initiates a cascade of events, leading to both direct tumor cell death and indirect, ischemia-mediated necrosis through vascular disruption.

Mitotic Arrest and Apoptosis

By preventing the formation of a functional mitotic spindle, CA1 causes proliferating cells to arrest in the G2/M phase of the cell cycle.[5] This prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway. In hepatocellular carcinoma cells, CA1P has been shown to induce apoptosis through a pathway involving AKT inactivation, GSK-3β activation, and subsequent inhibition of the Wnt/β-catenin pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1.[4]

Vascular-Disrupting Activity

A key feature of the combretastatins is their potent activity as Vascular-Disrupting Agents (VDAs).[8][9] They selectively target the immature and poorly organized vasculature characteristic of solid tumors, while having much less effect on the stable blood vessels of normal tissues.[2][10] The active CA1 metabolite induces rapid cytoskeletal changes in tumor endothelial cells, causing them to round up and detach.[8][11] This leads to increased vascular permeability and the collapse of the tumor capillary network.[11] The resulting vascular shutdown occurs within hours of administration, cutting off the supply of oxygen and nutrients to the tumor core and inducing massive, rapid hemorrhagic necrosis.[7][9]

Key Experimental Protocols

The following sections provide detailed methodologies for essential assays used to characterize the activity of CA1P.

Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the GTP-induced polymerization of purified tubulin in vitro by monitoring changes in light scattering.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM in water)

-

Glycerol

-

Combretastatin A-1 (or other inhibitors) dissolved in DMSO

-

Temperature-controlled UV/Vis spectrophotometer with a 96-well plate reader, set to 340 nm

Methodology:

-

Preparation: Pre-warm the spectrophotometer to 37°C. Keep all reagents and tubulin on ice.

-

Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix. For a final volume of 100 µL per well:

-

68 µL GTB

-

20 µL Tubulin (final concentration of 2 mg/mL)

-

10 µL Glycerol (final concentration of 10%)

-

1 µL Test Compound (CA1) or DMSO (vehicle control) at 100x final concentration.

-

-

Incubation: Pipette 99 µL of the reaction mix into the wells of a pre-chilled 96-well plate. Incubate the plate at 4°C for 5 minutes.

-

Initiation: Initiate polymerization by adding 1 µL of 100 mM GTP (final concentration 1 mM) to each well. Mix gently.

-

Measurement: Immediately place the plate in the 37°C spectrophotometer. Measure the absorbance (optical density) at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Plot absorbance versus time. The rate of polymerization is the slope of the linear portion of the curve. Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol: Immunofluorescence Staining of Microtubules

This method allows for the direct visualization of microtubule network disruption within cells following treatment with CA1P.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium, FBS, penicillin/streptomycin

-

Glass coverslips (sterile)

-

CA1P dissolved in culture medium

-

Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-α-tubulin monoclonal antibody

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting Medium

-

Fluorescence microscope

Methodology:

-

Cell Seeding: Place sterile glass coverslips into the wells of a 24-well plate. Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of CA1P (e.g., 0, 10, 50, 100 nM). Incubate for the desired time (e.g., 6-24 hours).

-

Fixation: Aspirate the medium and wash the cells gently with PBS. Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature (RT).

-

Permeabilization: Wash the cells three times with PBS. Add 1 mL of Permeabilization Buffer and incubate for 10 minutes at RT.

-

Blocking: Wash three times with PBS. Add 1 mL of Blocking Buffer and incubate for 1 hour at RT to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer (e.g., 1:500). Aspirate the blocking buffer and add 300 µL of the primary antibody solution to each coverslip. Incubate overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Alexa Fluor 488 secondary antibody in Blocking Buffer (e.g., 1:1000). Add 300 µL to each coverslip and incubate for 1 hour at RT, protected from light.

-

Staining and Mounting: Wash three times with PBS. Add a DAPI solution for 5 minutes to stain the nuclei. Wash once more with PBS. Carefully remove the coverslips from the wells, invert them onto a drop of mounting medium on a microscope slide, and seal the edges.

-

Visualization: Image the cells using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green). Compare the structure of the microtubule network in treated cells versus control cells.

Conclusion

Combretastatin A-1 phosphate is a potent, water-soluble prodrug that functions as a tubulin polymerization inhibitor. Its mechanism of action, centered on binding to the colchicine site of β-tubulin, triggers a dual anti-cancer assault: direct cytotoxicity through mitotic arrest and apoptosis, and a powerful vascular-disrupting effect that leads to rapid tumor necrosis. Preclinical data suggests CA1P may possess a more potent anti-tumor profile than its well-studied analogue, CA4P, highlighting its significant potential for further development in clinical oncology. The protocols and data presented herein provide a technical foundation for researchers engaged in the study and development of microtubule-targeting agents.

References

- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]

- 6. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]

- 7. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Combretastatin A-1 Phosphate: A Technical Guide to its Effects on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P), a water-soluble prodrug of combretastatin A-1, is a potent vascular disrupting agent (VDA) that shows significant promise in oncology.[1] By targeting the established tumor vasculature, CA1P induces rapid and selective vascular shutdown, leading to extensive tumor necrosis.[1][2] This technical guide provides an in-depth analysis of the multifaceted effects of CA1P on the tumor microenvironment, including its impact on tumor perfusion, the induction of hypoxia, and the modulation of the immune landscape. Detailed experimental protocols and visual representations of key biological pathways are presented to facilitate further research and drug development in this area.

Mechanism of Action: Targeting the Tumor Vasculature

CA1P's primary mechanism of action involves the disruption of the microtubule cytoskeleton in endothelial cells.[3] The active metabolite, combretastatin A-1, binds to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[4] This leads to a cascade of events within the tumor's endothelial cells, culminating in vascular collapse and a drastic reduction in blood flow.[2][5] This effect is particularly pronounced in the abnormal and poorly organized tumor vasculature, while having a lesser impact on healthy, established blood vessels.[6]

Effects on Tumor Perfusion and Hypoxia

The most immediate and dramatic effect of CA1P is the rapid shutdown of tumor blood flow. Preclinical studies, primarily with the closely related compound combretastatin A-4 phosphate (CA4P), have demonstrated a significant reduction in tumor perfusion within hours of administration.[5] This vascular collapse leads to a state of acute and severe tumor hypoxia.[7]

Data Presentation: Quantitative Effects on Tumor Perfusion and Necrosis

| Parameter | Drug | Dose | Tumor Model | Time Point | Effect | Reference(s) |

| Tumor Necrosis | CA1P | 50 mg/kg | Murine Colon Adenocarcinoma (MAC29) | 24 hours | ~94% of the tumor was necrotic | [1][2] |

| Tumor Blood Flow Reduction | CA4P | 100 mg/kg | P22 Carcinosarcoma (rat) | 6 hours | ~100-fold reduction | [8] |

| Tumor Perfusion (IAUC) Reduction | CA4P | 30 mg/kg | 13762NF Rat Breast Carcinoma | 2 hours | ~70% decrease | |

| Tumor Perfusion (Ktrans) Reduction | CA4P | Not Specified | P22 Carcinosarcoma (rat) | 4-6 hours | Significant reduction | |

| Mean Tumor pO2 | CA4P | 30 mg/kg | 13762NF Rat Breast Carcinoma | 2 hours | Decrease from 23 to 2 mm Hg |

Note: Data for CA4P is included as a close structural and functional analog of CA1P. IAUC: Initial Area Under the Curve; Ktrans: Volume transfer constant.

Modulation of the Tumor Immune Microenvironment

The profound changes induced by CA1P in the tumor microenvironment, particularly the induction of hypoxia and necrosis, have significant implications for the tumor's immune landscape. Research indicates that CA1P can directly impact key immune cell populations, such as tumor-associated macrophages (TAMs).

Impact on Tumor-Associated Macrophages (TAMs)

Studies have shown that CA1P can induce apoptosis in TAMs by inhibiting the Wnt/β-catenin signaling pathway.[4] This leads to a reduction in the number of these often pro-tumoral immune cells within the tumor microenvironment.

Data Presentation: Quantitative Effects on the Immune Microenvironment

| Parameter | Drug | Tumor Model | Effect | Reference(s) |

| Tumor-Associated Macrophages (TAMs) | CA1P | Hepatocellular Carcinoma (mouse model) | Elimination of TAMs in the tumor microenvironment | [4] |

Signaling Pathways

The biological effects of Combretastatin A-1 Phosphate are orchestrated through a series of intricate signaling pathways, primarily initiated by its interaction with tubulin in endothelial cells.

Caption: Mechanism of Action of Combretastatin A-1 Phosphate.

The disruption of microtubule dynamics in endothelial cells by CA1P leads to the activation of the Rho signaling pathway and the disruption of VE-cadherin, a key component of endothelial cell junctions.[9][10] This culminates in increased vascular permeability and the eventual shutdown of the tumor vasculature.

In tumor-associated macrophages, CA1P has been shown to inhibit the Wnt/β-catenin pathway, leading to apoptosis.

Caption: CA1P Signaling in Tumor-Associated Macrophages (TAMs).

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of Combretastatin A-1 Phosphate on the tumor microenvironment.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for Tumor Perfusion

Objective: To quantitatively assess changes in tumor blood flow and vascular permeability following CA1P treatment.

Protocol:

-

Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts).

-

Imaging System: A preclinical MRI system (e.g., 1.5T or higher).

-

Contrast Agent: Gadolinium-based contrast agent (e.g., Gd-DTPA).

-

Procedure: a. Acquire baseline T1-weighted images of the tumor. b. Administer a bolus of the contrast agent intravenously. c. Acquire a series of T1-weighted images at a high temporal resolution (e.g., every 10-15 seconds) for a duration of 10-15 minutes. d. Repeat the imaging procedure at various time points post-CA1P administration (e.g., 2, 6, and 24 hours).

-

Data Analysis: a. Generate signal intensity-time curves for regions of interest within the tumor. b. Apply pharmacokinetic models (e.g., Tofts model) to the data to calculate parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular space volume fraction).

References

- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Early Effects of Combretastatin-A4 Disodium Phosphate on Tumor Perfusion and Interstitial Fluid Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-vascular agent Combretastatin A-4-P modulates Hypoxia Inducible Factor-1 and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

The Discovery of Combretastatin from Combretum caffrum: A Technical Guide

An In-depth Exploration of the Isolation, Characterization, and Mechanism of Action of a Potent Antitumor Agent

Executive Summary

The discovery of combretastatins from the bark of the South African bush willow, Combretum caffrum, marks a significant milestone in the field of natural product-based cancer drug discovery. This technical guide provides a comprehensive overview of the history, isolation, structural elucidation, and biological evaluation of these potent antimitotic and vascular-disrupting agents. Key quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for the pivotal experiments that defined the therapeutic potential of combretastatins. Furthermore, this guide includes detailed diagrams of the key signaling pathways and experimental workflows, offering a visual representation of the complex biological processes involved.

A Historical Perspective: The Journey from Folk Medicine to Clinical Trials

The story of combretastatin (B1194345) begins with a U.S. National Cancer Institute (NCI) initiative in the 1970s to screen plant extracts for potential anticancer activity.[1] Extracts from the South African tree Combretum caffrum, a plant with a history in traditional Zulu medicine for causing harm, demonstrated significant activity against the murine P-388 lymphocytic leukemia cell line.[1][2] This initial finding spurred a decades-long investigation led by Dr. George R. Pettit and his team at the Cancer Research Institute at Arizona State University.[3]

The first bioactive compound isolated was named combretastatin, which showed a remarkable ability to reverse the morphology of astrocyte cells in the NCI's 9ASK bioassay.[2] Subsequent bioassay-guided fractionation of C. caffrum extracts led to the isolation of a series of structurally related stilbenoids, categorized as combretastatins A, B, C, and D.[4] Among these, combretastatin A-4 (CA-4) emerged as the most potent antimitotic agent, exhibiting powerful inhibitory effects on tubulin polymerization and cytotoxicity against a broad spectrum of cancer cell lines.[5] The structural simplicity and potent activity of CA-4 have made it a lead compound for the development of numerous synthetic analogs and prodrugs, some of which have advanced into clinical trials for the treatment of various cancers.[6][7]

Isolation and Purification of Combretastatins

The initial isolation of combretastatins from Combretum caffrum by Pettit's group involved a multi-step process of solvent extraction and chromatographic separation. While specific, highly detailed protocols are proprietary, the general methodology can be outlined as follows.

Experimental Protocol: Extraction and Initial Fractionation

-

Plant Material Collection and Preparation : Bark and stem wood of Combretum caffrum were collected, dried, and ground into a fine powder to maximize the surface area for extraction.

-